2,4-difluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide is a synthetic compound with significant relevance in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 394.4 g/mol. The compound is characterized by its complex structure, which includes a difluorobenzamide core and an imidazo[1,2-b]pyridazin moiety, making it a subject of interest for various scientific applications.
The compound is cataloged in chemical databases such as PubChem, where it is referenced by the identifier 946217-42-1. It is available for research purposes through suppliers like BenchChem, which provides details on its purity and storage conditions.
This compound falls under the category of benzamides, a class of organic compounds that are derivatives of benzoic acid where the hydroxyl group is replaced by an amine group. Additionally, the presence of fluorine atoms classifies it further into fluorinated compounds, which are known for their unique chemical properties and biological activities.
The synthesis of 2,4-difluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis may require specific reagents such as bases (e.g., triethylamine), solvents (e.g., dimethylformamide), and catalysts depending on the chosen method. Reaction conditions like temperature and time are critical to ensure high yield and purity.
The molecular structure of 2,4-difluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide can be represented using various structural notations:
InChI=1S/C21H16F2N4O2/c1-12-3-4-13(18-11-27-19(24-18)7-8-20(26-27)29-2)9-17(12)25-21(28)15-6-5-14(22)10-16(15)23/h3-11H,1-2H3,(H,25,28)
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=C(C=C4)F)F
These representations highlight the complex arrangement of atoms within the molecule.
The compound has a complexity rating of 583, indicating a relatively intricate molecular architecture. Its exact mass is calculated to be 394.12413209 g/mol.
The compound may undergo various chemical reactions typical for benzamides and fluorinated compounds. These include:
Understanding the reactivity requires knowledge of reaction mechanisms involved in aromatic substitution and amide chemistry. For example, the electrophilic aromatic substitution mechanism may be favored due to the electron-withdrawing nature of fluorine.
The mechanism of action for 2,4-difluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide would depend on its biological target. Compounds with similar structures have been studied for their potential as inhibitors in various enzymatic pathways or as modulators of receptor activity.
Research indicates that compounds with imidazo-pyridazine structures often exhibit activity against specific protein targets involved in cancer or infectious diseases . The precise mechanism would require further empirical studies to elucidate binding affinities and interaction profiles.
The physical properties include:
Chemical properties include:
Relevant data from suppliers indicate a purity level typically around 95%.
This compound has potential applications in:
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.:
CAS No.: 34981-25-4
CAS No.: 126873-49-2